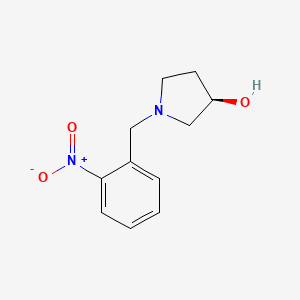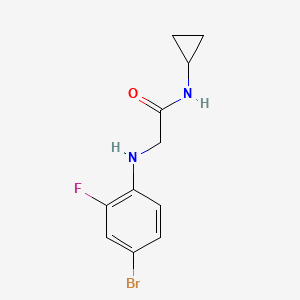
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide is an organic compound that belongs to the class of amides It features a bromo and fluoro-substituted phenyl ring attached to an amino group, which is further connected to a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cyclopropylacetyl chloride.
Reaction: The 4-bromo-2-fluoroaniline is reacted with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamide moieties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Oxidation: Products with oxidized amino or acetamide groups.
Reduction: Products with reduced amino or acetamide groups.
Coupling: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The cyclopropylacetamide moiety may contribute to the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of the compound.
N-cyclopropylacetamide: Another precursor used in the synthesis.
4-Bromo-2-fluorobiphenyl: A structurally related compound with similar substituents.
Uniqueness
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide is unique due to the combination of its bromo and fluoro substituents with the cyclopropylacetamide moiety. This combination imparts specific chemical and physical properties that are not present in its individual precursors or structurally related compounds. The compound’s unique structure makes it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H12BrFN2O |
|---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12BrFN2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |
InChI Key |
LDGLFJWRVLREBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CNC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)
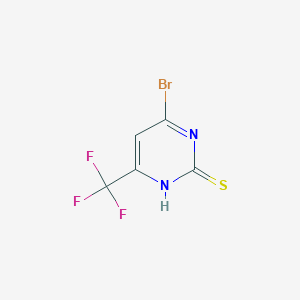

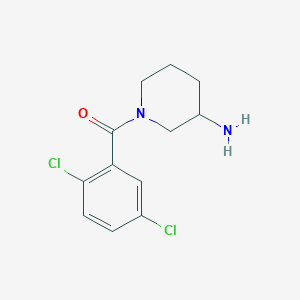
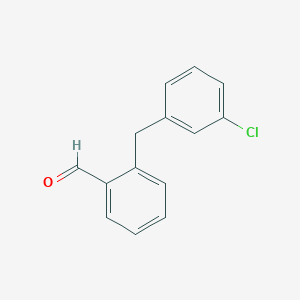
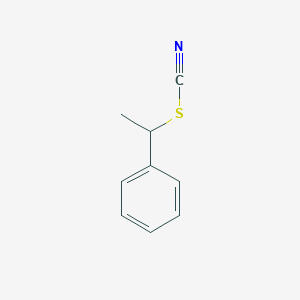
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
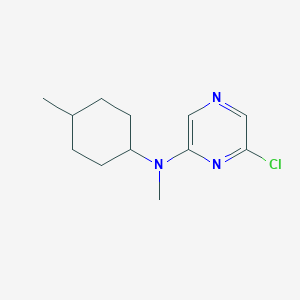
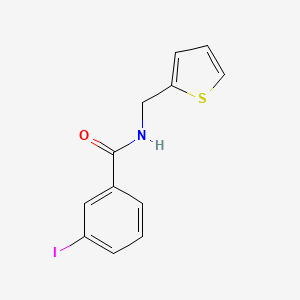
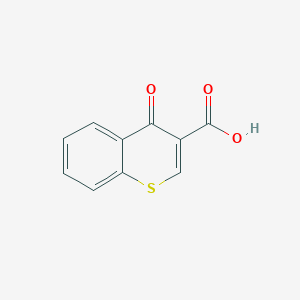

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
